4-(3-Aminophenoxy)benzoic acid

Vue d'ensemble

Description

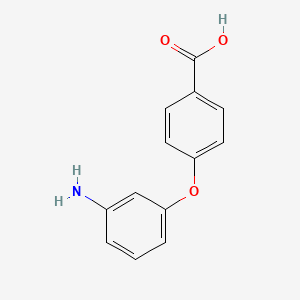

4-(3-Aminophenoxy)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It is characterized by the presence of an aminophenoxy group attached to a benzoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenoxy)benzoic acid typically involves the reaction of 3-aminophenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of the 4-chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-(3-Aminophenoxy)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Melting Point : Approximately 180-185 °C

Chemistry

4-(3-Aminophenoxy)benzoic acid serves as a critical building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various functional group transformations makes it valuable for creating derivatives with specific properties.

Biological Studies

Research has indicated that this compound can act as a biochemical probe. It has been studied for its potential to inhibit specific enzymes and interact with biomolecules, influencing cellular signaling pathways and gene expression. For instance, it has been shown to modulate the activity of antioxidant enzymes like glutathione peroxidase.

Medicinal Chemistry

In medicinal applications, this compound has been investigated for anti-inflammatory and antimicrobial properties. Studies have demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Polymer Production

This compound is employed in synthesizing polymers used in various industrial applications. Its incorporation into polymer matrices enhances material properties such as thermal stability and mechanical strength. It is particularly useful in developing thermoplastic elastomers and coatings .

Cosmetic Formulations

The compound's properties make it suitable for inclusion in cosmetic products, where it functions as a stabilizer or emulsifier. Its ability to enhance skin penetration and bioavailability of active ingredients is particularly noteworthy .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound on cellular models subjected to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against oxidative damage .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels (µM) | 25 ± 5 | 10 ± 2 |

| Cell Viability (%) | 70 ± 10 | 90 ± 5 |

Case Study 2: Polymer Development

In another study focused on polymer applications, researchers synthesized a copolymer incorporating this compound. The resulting material exhibited improved mechanical properties compared to traditional polymers without this additive, demonstrating enhanced durability and flexibility .

| Property | Control Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 200 | 300 |

Mécanisme D'action

The mechanism of action of 4-(3-Aminophenoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function. The benzoic acid moiety can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

3-(4-Aminophenoxy)benzoic acid: Similar structure but with different positioning of the amino and phenoxy groups.

4-(Acetylamino)-3-Amino Benzoic Acid: Contains an acetyl group in addition to the amino group.

4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid: Contains a nitrobenzoyl group and a phthalic acid moiety.

Uniqueness: 4-(3-Aminophenoxy)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Activité Biologique

4-(3-Aminophenoxy)benzoic acid, also known by its chemical identifier 165250-87-3, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role in biochemical reactions, particularly in enzyme interactions and as a precursor for various pharmaceutical agents. The following sections will detail its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid moiety substituted with an aminophenoxy group. Its structure can be represented as follows:

This compound's unique structure contributes to its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered lipid metabolism and reduced fibrosis in liver conditions such as non-alcoholic steatohepatitis (NASH) .

- Receptor Agonism : It has been suggested that the compound may act as an agonist for certain nuclear receptors, influencing gene expression related to lipid metabolism and inflammation .

- Antioxidant Properties : Preliminary data suggest that derivatives of this compound may exhibit radical scavenging properties, which could contribute to their protective effects against oxidative stress .

Case Studies

-

Non-Alcoholic Steatohepatitis (NASH) :

- A study demonstrated the efficacy of a related compound, 3-amino-4-hydroxy benzoic acid, in a mouse model of NASH. This compound significantly ameliorated fibrotic changes in liver tissue while maintaining liver function . Although this study does not directly test this compound, it suggests a potential class effect among related compounds.

- Diabetic Retinopathy :

Data Tables

The following table summarizes key findings from studies evaluating the biological activity of compounds related to this compound:

Propriétés

IUPAC Name |

4-(3-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHOWJHICZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594281 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165250-87-3 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?

A1: this compound is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using this compound as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []

Q2: What are the advantages of using this compound in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?

A2: Utilizing this compound to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.